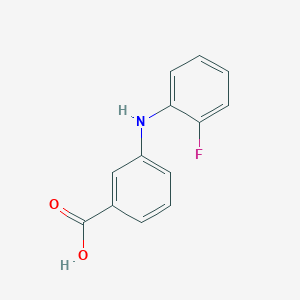

3-((2-Fluorophenyl)amino)benzoic acid

Description

3-((2-Fluorophenyl)amino)benzoic acid is a benzoic acid derivative featuring a 2-fluorophenylamino substituent at the third position of the aromatic ring. Its molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of 247.23 g/mol. This dual functionality makes it a versatile scaffold in medicinal chemistry and organic synthesis.

- Amide coupling reactions between aminobenzoic acids and fluorinated phenyl isocyanates or acyl chlorides .

- Protection/deprotection strategies for the carboxylic acid group during functionalization .

Properties

CAS No. |

886761-91-7 |

|---|---|

Molecular Formula |

C13H10FNO2 |

Molecular Weight |

231.22 g/mol |

IUPAC Name |

3-(2-fluoroanilino)benzoic acid |

InChI |

InChI=1S/C13H10FNO2/c14-11-6-1-2-7-12(11)15-10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17) |

InChI Key |

GRUWZRPANXNGNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC(=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorophenyl)amino)benzoic acid typically involves the following steps:

Nitration of 2-fluoroaniline: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

Reduction of the nitro group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Coupling with benzoic acid: The resulting 2-fluoro-4-aminophenylamine is then coupled with benzoic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorophenyl)amino)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-((2-Fluorophenyl)amino)benzoic acid exhibit significant anticancer activity. For instance, studies have shown that derivatives of para-aminobenzoic acid (PABA), which share structural similarities, can inhibit the growth of various cancer cell lines. One notable study demonstrated that certain analogs had IC50 values lower than 10 µM against human cancer cells, suggesting strong potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The synthesis of novel derivatives from PABA has led to the development of antimicrobial agents effective against resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where new compounds are urgently needed to combat infections .

Anti-inflammatory Effects

This compound and its analogs have shown promise in reducing inflammation. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

Cosmetic Applications

The compound's properties make it a candidate for use in cosmetic formulations. Its ability to stabilize emulsions and act as a skin-conditioning agent can enhance the efficacy and appeal of skincare products. Research into polymer interactions has shown that such compounds can improve the texture and moisturizing effects of topical formulations .

Drug Development and Design

This compound serves as a valuable building block in drug design. Its structural characteristics allow for modifications that can enhance bioavailability and target specificity. The exploration of its derivatives has led to promising results in drug development pipelines, particularly for diseases like diabetes and cancer .

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel PABA derivatives reported significant anticancer activity against various cell lines, including MCF-7 and HCT116. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives synthesized from PABA were tested against multi-drug resistant strains of bacteria. The results indicated that several compounds exhibited potent antibacterial activity, suggesting their potential utility in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenyl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-((2-Fluorophenyl)amino)benzoic acid and related derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The sulfonamide group in 3-[[(2-Fluorophenyl)sulfonyl]amino]benzoic acid significantly enhances antimicrobial potency compared to the parent compound, likely due to improved target binding (e.g., bacterial dihydropteroate synthase) . Fluorine position: 2-Fluorophenyl derivatives exhibit stronger analgesic effects in neuropathic pain models than 4-fluoro analogs, attributed to optimized steric interactions with TRPM8 ion channels .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group in 2-((3-Trifluoromethylphenyl)amino)benzoic acid increases logP (~3.1), favoring blood-brain barrier penetration but reducing aqueous solubility . Solubility: Carboxylic acid derivatives with para-fluoroanilino groups (e.g., 3-{[(4-Fluoroanilino)carbonyl]amino}benzoic acid) show improved solubility, making them preferable for oral drug formulations .

Synthetic Complexity :

- Sulfonamide derivatives require multi-step synthesis (e.g., chlorosulfonation followed by amination), whereas acetamidomethyl analogs are simpler to prepare via alkylation .

Therapeutic Potential: Compounds with sulfonamide or carbonylamino groups are prioritized in antibacterial and anti-inflammatory research, while trifluoromethyl analogs are explored in oncology due to their metabolic stability .

Biological Activity

3-((2-Fluorophenyl)amino)benzoic acid, also known as 2-fluoroaniline derivative of anthranilic acid, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula CHFNO, featuring a benzoic acid moiety with an amino group substituted by a 2-fluorophenyl group. The presence of the fluorine atom may influence its biological activity by enhancing lipophilicity and modifying interactions with biological targets.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Several studies have indicated that derivatives of benzoic acid show promising antimicrobial properties. For instance, compounds with similar structures have been reported to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : As a member of the anthranilic acid derivatives, it may possess anti-inflammatory properties similar to fenamic acids, which are known for their ability to inhibit cyclooxygenase (COX) enzymes .

- Potential Anticancer Activity : Some studies suggest that compounds related to this compound may act as inhibitors of the MDM2 protein, a regulator of the tumor suppressor p53. This action could potentially lead to increased apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways. This inhibition can reduce the production of pro-inflammatory mediators.

- Interaction with Receptors : The compound may interact with various receptors in the body, leading to altered cellular signaling pathways that promote apoptosis or inhibit cell proliferation in cancerous cells.

- Antimicrobial Mechanisms : The antimicrobial activity may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within bacteria.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Pathway | IC / EC (μM) | Reference |

|---|---|---|---|---|

| This compound | Antimicrobial | Various bacteria | TBD | |

| Fenamic Acid | Anti-inflammatory | COX inhibition | 10 | |

| MDM2 Inhibitor | Anticancer | p53 pathway | 5 |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications, including fluorination at specific positions on the aromatic ring, significantly enhanced antibacterial potency. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics like ciprofloxacin .

Q & A

Q. What strategies mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.